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Compound of Interest

Compound Name: AMY-101 acetate

Cat. No.: B13384212

For Researchers, Scientists, and Drug Development Professionals

Introduction

a-AMY-101 acetate, also known as Cp40 acetate, is a synthetic cyclic peptide that acts as a
potent inhibitor of the central complement component C3.[1][2][3][4] By targeting C3, a-AMY-
101 effectively blocks all three pathways of complement activation (classical, lectin, and
alternative), thereby interrupting the downstream inflammatory cascade.[4][5][6] This
mechanism of action makes it a promising therapeutic candidate for a variety of complement-
mediated inflammatory diseases.[2][5] Preclinical and clinical studies have demonstrated its
anti-inflammatory efficacy in models of periodontitis, COVID-19-related hyperinflammation, and
renal fibrosis.[1][2]

This document provides detailed application notes and protocols for the reconstitution,
handling, and experimental use of a-AMY-101 acetate to ensure optimal performance and
reproducibility in research and drug development settings.

Physicochemical Properties
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Property

Value

Reference

Molecular Formula

C83H117N23018S2.xC2H40
2

[1]

Molecular Weight 1789.09 (free base) [1]
{D-Tyr}-lle-Cys-Val-{Trp(Me)}-
GIn-Asp-Trp-{Sar}-Ala-His-Arg-

Sequence o [1]
Cys-{N(Me)lle}-NH2 (Disulfide
bridge: Cys3-Cys13)
White to off-white lyophilized

Appearance [7]
powder

Target Complement Component C3 [1][2]13]

Binding Affinity (KD)

0.5 nM

[1](2]

Reconstitution and Handling

Proper reconstitution and handling of a-AMY-101 acetate are critical for maintaining its stability
and activity. The lyophilized powder should be stored under desiccated conditions.

Storage Conditions

Storage . Light/Moisture
Form Duration

Temperature Protection

N Sealed, away from
Lyophilized Powder -80°C 2 years ] ]
moisture and light

Sealed, away from

-20°C 1 year ] ]
moisture and light
Sealed, away from
In Solvent -80°C 6 months ) )
moisture and light
Sealed, away from
-20°C 1 month

moisture and light
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Data sourced from MedChemExpress and GlpBio.[1][8]

Reconstitution Protocols

The choice of solvent depends on the intended application (in vitro or in vivo). To enhance
solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[8]

Solvent Concentration Notes

May require sonication to fully

DMSO 100 mg/mL )
dissolve.[1][8]
May require sonication to fully
dissolve.[1] Note: GlpBio
reports insolubility in water at <
Water 50 mg/mL

0.1 mg/mL.[8] It is
recommended to test solubility

from your specific supplier.

Protocol for Reconstituting in DMSO:
e Bring the vial of lyophilized a-AMY-101 acetate to room temperature before opening.

o Add the calculated volume of DMSO to the vial to achieve the desired stock concentration
(e.g., 100 mg/mL).

o Gently vortex the vial to mix.
« |If necessary, sonicate the solution in a water bath until it becomes clear.

 Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw

cycles.
o Store aliquots at -20°C or -80°C as recommended.

Several solvent systems can be used for in vivo administration. The following are examples of

multi-step solvent additions.
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1. PEG300, Tween-80, and Saline Formulation:
e Add 10% DMSO to the lyophilized powder and mix to dissolve.

e Sequentially add 40% PEG300, 5% Tween-80, and 45% saline, mixing thoroughly after each
addition.

o The final solution should be clear.[1]

2. SBE-B-CD in Saline Formulation:

e Add 10% DMSO to the lyophilized powder and mix.

e Add 90% (20% SBE-B-CD in saline).

e This may result in a suspended solution and may require sonication.[1]
3. Corn Oil Formulation:

e Add 10% DMSO to the lyophilized powder and mix.

e Add 90% corn oil. The resulting solution should be clear.[1]

4. Water for Injection (WFI) and Saline Formulation (for local injection):

o Reconstitute the lyophilized product in Water for Injections (WFI) to an initial concentration
(e.g., 50 mg/mL).[7]

Further dilute to the final desired concentration using sterile saline.[7]

Mechanism of Action: Inhibition of the Complement
Cascade

a-AMY-101 acetate targets the central component of the complement system, C3. By binding
to C3, it prevents its cleavage into the pro-inflammatory anaphylatoxin C3a and the opsonin
C3b. This action effectively halts the amplification of the complement cascade, regardless of
the initial activation pathway.
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Caption: a-AMY-101 inhibits the central complement component C3.

Experimental Protocols
In Vitro: Inhibition of Pro-inflammatory Mediators in
THP-1 Cells

This protocol describes the use of a-AMY-101 to assess its anti-inflammatory effects on human

THP-1 monocytic cells.

Workflow:
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Caption: Workflow for in vitro analysis of a-AMY-101.

Methodology:

o Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 2.5 x 10”4 cells per well in
200 pL of complete RPMI 1640 medium.[9]

 Differentiation: Add Phorbol 12-Myristate 13-Acetate (PMA) to a final concentration of 50 nM
to differentiate the cells into macrophages. Incubate for 48 hours at 37°C in a 5% CO2
atmosphere.[9]

» Resting: Replace the PMA-containing medium with 200 pL of fresh, complete RPMI 1640
medium and rest the cells for 24 hours.[9]

e Serum Starvation: Two hours prior to treatment, replace the medium with complete RPMI
containing 1% FBS.[9]

o Treatment: Treat the cells with the desired concentration of a-AMY-101 (e.g., 20 uM) or a
vehicle control.[9]

 Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).

e Analysis:

o Cell Viability: Assess cell viability using an MTT assay.
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o Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-
inflammatory cytokines (e.g., IL-13) using an appropriate immunoassay Kkit.[9]

In Vivo: Murine Model of Unilateral Ureteral Obstruction
(UUO)-Induced Renal Fibrosis

This protocol outlines the systemic administration of a-AMY-101 in a mouse model of renal
fibrosis.

Dosage and Administration:

Administration

Animal Model Dosage Frequency Duration
Route
UUO and sham- Subcutaneous
) 1 mg/kg o Every 12 hours 7 or 14 days
operated mice injection

Data sourced from MedChemExpress.[1]
Methodology:

e Animal Model: Induce unilateral ureteral obstruction (UUQ) in mice to model renal fibrosis.
Sham-operated mice serve as controls.

o Treatment Groups: Divide the animals into treatment (a-AMY-101) and control (vehicle or
control peptide) groups.

o Administration: Administer a-AMY-101 via subcutaneous injection at a dose of 1 mg/kg every
12 hours for the specified duration.[1]

o Endpoint Analysis: At the end of the treatment period, sacrifice the animals and harvest the
kidneys.

» Histological Analysis: Process the kidney tissues for histological staining (e.g., Masson's
trichrome) to assess the degree of interstitial fibrosis.
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e Immunohistochemistry: Perform immunohistochemical staining to evaluate the infiltration of
inflammatory cells.

In Vivo: Non-Human Primate (NHP) Model of
Periodontitis

This protocol details the local and systemic administration of a-AMY-101 in a naturally
occurring model of periodontitis in non-human primates.

Dosage and Administration:

Administration

Dosage Concentration Frequency Duration

Route
Three times per

Local Injection 0.1 mg/site 2 mg/mL week or once a 6 weeks
week

Subcutaneous 4 mg/kg Once per 24

o ] N/A 28 days
Injection bodyweight hours

Data sourced from MedChemExpress and Kajikawa T, et al.[1][10]
Methodology for Local Administration:

e Animal Model: Use adult non-human primates (e.g., cynomolgus monkeys) with naturally
occurring periodontitis.[1]

» Reconstitution: Prepare a 2 mg/mL solution of a-AMY-101.[1]
o Administration: Inject 50 pL (0.1 mg) of the solution locally into the interdental papillae.[1]

o Treatment Schedule: Administer the injections either three times per week or once a week
for 6 weeks.[1]

o Follow-up: Include a follow-up period without treatment to assess the duration of the
therapeutic effect.[1]
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» Clinical Assessment: Monitor clinical parameters such as Probing Pocket Depth (PPD) and
Bleeding on Probing (BOP) to evaluate tissue destruction and inflammation.[10]

Conclusion

a-AMY-101 acetate is a potent and specific inhibitor of the complement system with
demonstrated efficacy in various preclinical and clinical models of inflammatory diseases.
Adherence to the reconstitution, handling, and experimental protocols outlined in these
application notes is essential for obtaining reliable and reproducible results. The provided
information serves as a comprehensive guide for researchers and drug development
professionals investigating the therapeutic potential of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [a-AMY-101 Acetate: Comprehensive Application Notes
and Protocols for Experimental Use]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13384212#a-amy-101-acetate-reconstitution-and-
handling-for-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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